6-(1-Cyanocyclopropyl)nicotinic acid
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Overview
Description
6-(1-Cyanocyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is characterized by the presence of a cyanocyclopropyl group attached to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyanocyclopropyl)nicotinic acid typically involves the introduction of the cyanocyclopropyl group to the nicotinic acid framework. One common method involves the reaction of nicotinic acid with a cyanocyclopropyl derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyanocyclopropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
6-(1-Cyanocyclopropyl)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1-Cyanocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(1-Cyanocyclopropyl)nicotinic acid include other nicotinic acid derivatives and cyanocyclopropyl-containing compounds. Examples include:
- Nicotinic acid
- 6-Cyanonicotinic acid
- 1-Cyanocyclopropylcarboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyanocyclopropyl group with the nicotinic acid framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
6-(1-Cyanocyclopropyl)nicotinic acid is a novel compound that has garnered attention for its potential biological activities. With a molecular formula of C10H8N2O2 and a molecular weight of 188.19 g/mol, this compound is structurally characterized by the presence of a cyanocyclopropyl group attached to the nicotinic acid framework. This unique structure may influence its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as a ligand, binding to various receptors or enzymes, thus modulating their activity. Research indicates that the mechanism involves influencing biochemical pathways related to neurotransmission and metabolic processes, although detailed studies are ongoing to elucidate these interactions further .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Neuroprotective Effects | Potential to protect neuronal cells from damage, possibly relevant in neurodegenerative diseases. |
Anti-inflammatory Properties | May reduce inflammation through modulation of cytokine production. |
Cognitive Enhancement | Investigated for effects on cognitive functions, potentially beneficial in conditions like Alzheimer's disease. |
Antioxidant Activity | Capable of scavenging free radicals, contributing to cellular protection. |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Neuroprotection : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress, suggesting its utility in treating neurodegenerative conditions .
- Cognitive Function : Research indicated that derivatives of nicotinic acid can influence cognitive performance. In animal models, this compound showed promise in improving memory retention and learning capabilities .
- Inflammation Modulation : In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Nicotinic Acid | Basic pyridine structure | Vasodilator; enhances local blood flow |
Methyl Nicotinate | Methyl ester of nicotinic acid | Antioxidant; enhances skin absorption |
6-Cyanonicotinic Acid | Cyanide group at 6-position | Potential anti-inflammatory effects |
This compound | Cyanocyclopropyl group at 6-position | Unique pharmacological effects; neuroprotective |
Properties
IUPAC Name |
6-(1-cyanocyclopropyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTIWIZQZQPCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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